(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Description
Significance of Strained Bicyclic Systems in Chemical Research
Strained bicyclic systems, such as bicyclo[1.1.0]butanes, are of immense interest in organic synthesis due to their high ring strain energy, which can be harnessed to drive chemical reactions. This strain, arising from distorted bond angles and eclipsed conformations, renders these molecules significantly more reactive than their acyclic or larger-ring counterparts. The release of this strain energy provides a powerful thermodynamic driving force for a variety of transformations, including ring-opening reactions and cycloadditions. nih.govnih.gov This unique reactivity allows for the construction of complex molecular architectures that would be challenging to synthesize through other means. beilstein-journals.org The controlled release of ring strain enables chemists to forge new carbon-carbon and carbon-heteroatom bonds with high degrees of stereoselectivity.
Stereochemical Complexity and Synthetic Utility of the Bicyclo[6.1.0]nonane Framework
The bicyclo[6.1.0]nonane framework exhibits considerable stereochemical diversity. The fusion of the cyclopropane (B1198618) and cyclooctene (B146475) rings can result in different isomers, denoted as syn or anti (also referred to as cis and trans), depending on the relative orientation of the cyclopropane ring to the larger ring. Furthermore, substituents on the framework, such as the methanol (B129727) group in the title compound, can be oriented in an endo or exo fashion.
The precise control of this stereochemistry is a significant challenge in the synthesis of bicyclo[6.1.0]nonane derivatives. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. For instance, in the cyclopropanation of 1,5-cyclooctadiene (B75094) with ethyl diazoacetate, rhodium catalysts with bulky ligands have been shown to favor the formation of the syn isomer. nih.gov
The synthetic utility of the bicyclo[6.1.0]nonane framework is intrinsically linked to its strained nature and the ability to functionalize it in a stereocontrolled manner. The specific stereoisomer, (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol, serves as a crucial chiral building block in organic synthesis.
Overview of Research Trajectories for this compound
Initial research into the bicyclo[6.1.0]nonane system focused on understanding the fundamental reactivity of such strained rings. However, the trajectory of research for this compound has been significantly shaped by the rise of bioorthogonal chemistry. This field requires chemical reactions that can proceed in a biological environment without interfering with native biochemical processes.
A key development in this area has been the use of strained alkynes in so-called "click chemistry" reactions. This compound has been identified as a key precursor to bicyclo[6.1.0]nonyne (BCN), a highly reactive and useful strained alkyne for bioorthogonal applications. nih.gov The research has therefore focused on efficient and stereoselective syntheses of this specific isomer to enable the production of BCN and its derivatives for applications in chemical biology, such as the labeling of biomolecules. rsc.orgrsc.org
The conversion of the alkene in this compound to an alkyne, followed by functionalization of the methanol group, allows for the attachment of probes, drugs, or other molecules of interest. These functionalized BCN reagents can then be used to selectively react with azide-tagged biomolecules in a biological setting through strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
The following table provides a summary of key synthetic transformations involving the bicyclo[6.1.0]nonane framework, highlighting the importance of stereocontrol.
| Starting Material | Reagents | Key Transformation | Product Stereochemistry |
| 1,5-Cyclooctadiene | Ethyl diazoacetate, Rh₂(S-BHTL)₄ | Cyclopropanation | Predominantly syn |
| 1,5-Cyclooctadiene | Ethyl diazoacetate, Rh₂(OAc)₄ | Cyclopropanation | Mixture of syn and anti |
| syn/anti mixture of bicyclo[6.1.0]non-4-ene-9-carboxylate | KHMDS, 18-crown-6 | Epimerization | Predominantly anti |
| (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carboxylate | LiAlH₄ | Reduction | This compound |
Structure
3D Structure
Properties
CAS No. |
374898-56-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-enyl]methanol |
InChI |
InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/t8-,9+,10? |
InChI Key |
NXQRWDARQUYASW-ULKQDVFKSA-N |
SMILES |
C1CC2C(C2CO)CCC=C1 |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2CO)CCC=C1 |
Canonical SMILES |
C1CC2C(C2CO)CCC=C1 |
Origin of Product |
United States |
Synthetic Strategies and Stereoselective Pathways for Z,1r,8s,9r Bicyclo 6.1.0 Non 4 Ene 9 Methanol
Retrosynthetic Analysis of the (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene Core with 9-Methanol Functionalization
A retrosynthetic analysis of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol reveals a logical disconnection strategy. The primary alcohol functionality of the target molecule can be traced back to a carboxylic acid or an ester precursor via a reduction reaction. This precursor, ethyl (1R,8S,9R)-bicyclo[6.1.0]non-4-ene-9-carboxylate, possesses the key bicyclo[6.1.0]non-4-ene core. This bicyclic system can be envisioned as the product of a cyclopropanation reaction between a carbene source, such as ethyl diazoacetate, and the readily available starting material, 1,5-cyclooctadiene (B75094). This approach highlights the two critical stages of the synthesis: the stereoselective formation of the bicyclic core and the subsequent functionalization to introduce the 9-methanol group.
Cyclopropanation Methodologies for Bicyclo[6.1.0]nonane Scaffolds
The cornerstone of the synthesis is the construction of the bicyclo[6.1.0]nonane ring system. This is most effectively achieved through the transition-metal-catalyzed cyclopropanation of 1,5-cyclooctadiene.
Transition-Metal Catalyzed Cyclopropanation Approaches (e.g., Rhodium, Iron, Ruthenium Catalysis)
Transition-metal catalysis is a powerful tool for the formation of cyclopropanes from alkenes and diazo compounds. Among the various metals employed, rhodium complexes have proven to be particularly effective for the cyclopropanation of 1,5-cyclooctadiene. Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are commonly used catalysts that facilitate the decomposition of diazo compounds to generate a rhodium-carbene intermediate. This intermediate then reacts with the alkene in a concerted manner to form the cyclopropane (B1198618) ring.
While rhodium catalysts are prevalent in the synthesis of the bicyclo[6.1.0]nonane scaffold, other transition metals like iron and ruthenium have also been explored for general cyclopropanation reactions. Iron-catalyzed cyclopropanations are attractive due to the low cost and low toxicity of iron. rsc.orgnih.gov Similarly, ruthenium complexes have been shown to catalyze cyclopropanation reactions with high efficiency and stereoselectivity. nih.govrsc.org However, for the specific transformation of 1,5-cyclooctadiene to the bicyclo[6.1.0]nonane core, rhodium-based catalysts remain the most extensively studied and utilized.
Diastereoselective and Enantioselective Cyclopropanation in Bicyclic Systems
The cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate can result in two diastereomeric products: the syn and anti isomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. The ratio of these diastereomers is highly dependent on the catalyst and reaction conditions. For instance, the use of Rh₂(OAc)₄ often leads to a nearly 1:1 mixture of syn and anti isomers. However, by employing rhodium catalysts with specifically designed chiral ligands, it is possible to influence the diastereoselectivity and achieve enantioselective cyclopropanation. acs.orgnih.govnih.gov
For example, chiral dirhodium carboxylates have been successfully used to induce asymmetry in cyclopropanation reactions. The choice of the chiral ligand is crucial in creating a chiral environment around the metal center, which in turn directs the approach of the alkene to the rhodium-carbene intermediate, leading to the preferential formation of one enantiomer over the other.
| Catalyst | Diene | Diazo Compound | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| Rh₂(OAc)₄ | 1,5-Cyclooctadiene | Ethyl Diazoacetate | ~1:1 | - |
| Chiral Rh(II) Catalyst | 1,5-Cyclooctadiene | Ethyl Diazoacetate | Varies | Up to 98% |
Influence of Precursor Stereochemistry on Cyclopropane Formation
The cyclopropanation of alkenes is a stereospecific reaction, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com In the case of 1,5-cyclooctadiene, which is a cis-alkene, the resulting cyclopropane ring will have a cis configuration. This concerted mechanism ensures that the relative stereochemistry of the substituents on the double bond is preserved in the final product. This principle is fundamental to controlling the stereochemical outcome of the bicyclo[6.1.0]nonane core formation.
Functionalization Routes to Introduce the 9-Methanol Moiety
With the stereochemically defined bicyclo[6.1.0]non-4-ene-9-carboxylate in hand, the final step is the introduction of the 9-methanol group. This is typically achieved through the reduction of the ester or the corresponding carboxylic acid.
Reduction Chemistry for Carboxylic Acid and Ester Derivatives
The reduction of carboxylic acids and their esters to primary alcohols is a common transformation in organic synthesis. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reagent for this purpose. The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ onto the carbonyl carbon of the ester or carboxylic acid. For esters, this is followed by the elimination of the alkoxy group to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol. unimi.it In the case of carboxylic acids, an initial acid-base reaction occurs, followed by reduction.
The reduction of ethyl (1R,8S,9R)-bicyclo[6.1.0]non-4-ene-9-carboxylate or the corresponding carboxylic acid with LiAlH₄ in a suitable solvent, such as tetrahydrofuran (B95107) (THF), yields the desired this compound with retention of the stereochemistry at the cyclopropane ring.
| Precursor | Reducing Agent | Product |
| Ethyl (1R,8S,9R)-bicyclo[6.1.0]non-4-ene-9-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | This compound |
| (1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |
Stereocontrolled Introduction of Hydroxyl Functionality
The introduction of the hydroxyl functionality in the final step of the synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid or ester precursor. A common and effective method for this transformation is the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). nih.govrsc.org
The stereochemistry of the final product is dictated by the stereochemistry of the precursor. For instance, the reduction of (1R, 8S, 9R, 4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid with lithium aluminum hydride in a solvent like tetrahydrofuran (THF) yields the desired (1R, 8S, 9R, 4Z)-Bicyclo[6.1.0]non-4-ene-9-ylmethanol. nih.gov The reaction is typically performed at low temperatures, such as in an ice bath, to control the reactivity of the LiAlH₄. nih.govrsc.org
A general procedure involves dissolving the carboxylic acid precursor in an anhydrous solvent like THF and adding it slowly to a suspension of LiAlH₄, also in THF, under an inert atmosphere to prevent the reaction of the highly reactive hydride with moisture. nih.gov After the reaction is complete, a careful workup procedure is necessary to quench the excess LiAlH₄. This is often achieved by the addition of sodium sulfate (B86663) decahydrate. nih.gov
Similarly, the corresponding ester, ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate, can be reduced to the alcohol using LiAlH₄ in diethyl ether. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete disappearance of the starting material. rsc.org
Table 1: Reagents and Conditions for Hydroxyl Introduction
| Precursor | Reagent | Solvent | Temperature |
| (1R, 8S, 9R, 4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid nih.gov | Lithium aluminum hydride | THF | 0 °C to room temp |
| Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate rsc.org | Lithium aluminum hydride | Diethyl ether | 0 °C to 45 °C |
Chemoenzymatic Synthesis of Chiral Cyclopropane Derivatives as Precursors
The inherent chirality of this compound necessitates stereoselective methods for the construction of its cyclopropane ring. Chemoenzymatic strategies have emerged as a powerful tool for the synthesis of chiral cyclopropanes, offering high levels of diastereo- and enantioselectivity that can be challenging to achieve with purely chemical methods. nih.govrochester.edu
Engineered heme proteins, particularly variants of myoglobin (B1173299), have been successfully employed as catalysts for the cyclopropanation of olefins. nih.govrochester.edu These biocatalysts can be tuned through directed evolution to favor the formation of specific stereoisomers. chemrxiv.org While not directly reported for the synthesis of the title compound's immediate precursors, the principles demonstrated in the synthesis of other chiral cyclopropanes are highly relevant. For instance, engineered myoglobin variants have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of styrenes with diazo compounds to produce chiral cyclopropyl (B3062369) ketones. rochester.edu
These biocatalytic systems offer complementary stereoselectivity, meaning different enzyme variants can be used to produce different stereoisomers of the cyclopropane product. nih.gov This is particularly valuable in accessing specific chiral building blocks. The reactions are often performed in whole-cell systems, which can simplify the process and improve catalyst stability. nih.gov The ability to produce multigram quantities of chiral cyclopropane cores with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee) highlights the synthetic utility of this approach. nih.gov
Table 2: Examples of Chemoenzymatic Cyclopropanation
| Enzyme Catalyst | Substrates | Product Type | Stereoselectivity Achieved |
| Engineered Myoglobin nih.gov | Styrenes, ethyl diazoacetate | Chiral cyclopropane esters | High diastereo- and enantioselectivity |
| Engineered Myoglobin rochester.edu | Vinylarenes, α-aryl/alkyl diazoketones | Chiral cyclopropyl ketones | >99% de and ee |
Optimization of Reaction Conditions for Yield and Stereocontrol in Syntheses
The choice of catalyst can significantly influence the diastereoselectivity of the cyclopropanation, leading to either the syn or anti isomer. For example, the use of rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) as a catalyst for the reaction of 1,5-cyclooctadiene with ethyl diazoacetate results in a nearly 1:1 mixture of the syn and anti diastereomers. nih.gov In contrast, employing a chiral rhodium catalyst, such as Rh₂(S-BHTL)₄, can favor the formation of the syn isomer with a selectivity of 79:21 (syn:anti). nih.govnih.gov
To obtain the desired anti isomer, which is the precursor to this compound, a strategy involving epimerization can be employed. After the initial cyclopropanation using Rh₂(OAc)₄, the resulting mixture of syn and anti esters can be subjected to hydrolysis under conditions that also promote epimerization. This process converts the syn isomer to the more stable anti carboxylic acid, thus leading to a single desired diastereomer. nih.gov This epimerization can be achieved using potassium tert-butoxide in the presence of water. nih.gov
The concentration of the catalyst and the rate of addition of the diazo compound are also critical parameters that can be optimized to improve the yield and minimize the formation of side products. nih.gov Careful control of these factors is essential for developing a scalable and efficient synthesis. nih.gov
Table 3: Catalyst Effects on Diastereoselectivity of Cyclopropanation
| Catalyst | Substrates | Diastereomeric Ratio (syn:anti) | Reference |
| Rh₂(OAc)₄ | 1,5-Cyclooctadiene, Ethyl diazoacetate | 47:53 | nih.gov |
| Rh₂(S-BHTL)₄ | 1,5-Cyclooctadiene, Ethyl diazoacetate | 79:21 | nih.gov |
Reactivity and Mechanistic Investigations of Z,1r,8s,9r Bicyclo 6.1.0 Non 4 Ene 9 Methanol and Its Derivatives
Reactions Involving the Strained Cyclopropane (B1198618) Ring
The significant ring strain inherent in the cyclopropane moiety of the bicyclo[6.1.0]nonane skeleton makes it susceptible to a variety of ring-opening reactions. beilstein-journals.org This reactivity is a cornerstone of its synthetic utility, providing pathways to diverse molecular frameworks.
Ring-Opening Reactions and Rearrangements
The cyclopropane ring in bicyclo[6.1.0]nonane derivatives can be opened under various conditions, including treatment with electrophiles, transition metals, or radical initiators. These reactions often proceed with high stereoselectivity and can lead to significant molecular rearrangements.
For instance, silver ion-promoted solvolysis of 9,9-dibromobicyclo[6.1.0]non-4-ene, a related derivative, results in a ring expansion to yield trans-cyclononene derivatives. rsc.org The mechanism is believed to involve the departure of an exo-bromine atom, assisted by the silver ion, followed by a concerted disrotatory ring opening of the cyclopropyl (B3062369) cation. tue.nltue.nl The nucleophilic attack of the solvent then determines the final product. tue.nl This type of transformation highlights how the strained ring can be leveraged to access medium-sized rings, which are otherwise challenging to synthesize. tue.nl
Radical-mediated pathways also provide effective means for ring-opening. The addition of a radical species to the double bond of a related methylenecyclopropane (B1220202) (MCP) can generate a cyclopropyl-substituted carbon radical. beilstein-journals.org This intermediate readily undergoes ring-opening to form a more stable alkyl radical, which can then participate in further intramolecular cyclizations. beilstein-journals.orgbeilstein-journals.org
Organocatalysis has also emerged as a powerful tool for activating cyclopropanes toward ring-opening. rsc.org Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly reactive. rsc.orgscispace.comsnnu.edu.cn Activation by a Lewis acid or an organocatalyst polarizes the cyclopropane C-C bonds, facilitating nucleophilic attack and ring-opening to generate a 1,3-dipolar intermediate that can engage in various cycloaddition reactions. rsc.orgsnnu.edu.cn
| Reactant Type | Conditions/Reagents | Key Intermediate | Primary Product Type | Reference |
|---|---|---|---|---|
| gem-Dihalobicyclo[6.1.0]non-4-ene | AgClO₄, MeOH or H₂O/acetone | Cyclopropyl cation | Ring-expanded trans-cyclononene derivatives | rsc.org |
| Methylenecyclopropanes (MCPs) | Radical initiator (e.g., Mn(OAc)₃) | Alkyl radical | Cyclized dihydronaphthalene derivatives | beilstein-journals.org |
| Donor-Acceptor Cyclopropanes | Lewis acid or organocatalyst | Zwitterionic 1,3-dipole | Cycloaddition adducts (e.g., five-membered rings) | rsc.org |
| Bicyclo[6.1.0]nonane | Dioxiranes (e.g., ETFDO) | Radical or cationic species | Hydroxylated products (e.g., trans-bicyclo[6.1.0]nonan-2-ol) | acs.orgnih.gov |
Influence of Steric and Electronic Factors on Cyclopropane Reactivity
The regioselectivity and stereochemistry of cyclopropane ring-opening reactions are profoundly influenced by both steric and electronic factors. Steric hindrance can dictate the face of the molecule that a reagent approaches, leading to high diastereoselectivity. rsc.orgacs.org For example, in intramolecular cyclopropanation reactions to form bicyclo[6.1.0]nonane cores, the approach of the carbene can be directed to the more accessible convex face of a precursor molecule, resulting in a single isomer. rsc.org
Electronic effects are equally critical. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can polarize the cyclopropane ring, predisposing specific bonds to cleavage. rsc.orgbeilstein-journals.org In donor-acceptor cyclopropanes, the bond between the carbons bearing the donor and acceptor groups is highly polarized and thus primed for cleavage upon activation with a Lewis acid. scispace.comsnnu.edu.cn This activation facilitates the attack of a nucleophile, initiating the ring-opening cascade. snnu.edu.cn
Furthermore, the stability of intermediates formed during the reaction plays a crucial role. In radical reactions, the initial addition and subsequent ring-opening are often governed by the formation of the most stable radical intermediate. beilstein-journals.orgbeilstein-journals.org Similarly, in cationic pathways, the reaction will proceed through the most stable carbocation, which can be influenced by the ability of adjacent functional groups or molecular geometry to stabilize the positive charge. The hyperconjugative stabilization provided by the cyclopropane Walsh orbitals can also direct reactivity, for instance, by activating adjacent C-H bonds towards oxidation. acs.orgnih.gov
Transformations at the Bicyclo[6.1.0]non-4-ene Double Bond
The endocyclic double bond in the bicyclo[6.1.0]non-4-ene system offers a second site for chemical modification, distinct from the cyclopropane ring. Reactions at this olefin can proceed independently or in concert with the strained ring, leading to a variety of functionalized products.
Addition Reactions and their Stereochemical Outcomes
The double bond in (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol can undergo various addition reactions. In related bicyclic systems containing both a cyclopropane ring and a double bond, electrophilic addition often occurs preferentially at the double bond. For example, the reaction of tricyclo[3.2.2.0²,⁴]non-6-ene with bromine results in addition primarily to the double bond rather than opening of the cyclopropane ring.
The stereochemical outcome of such additions is governed by the accessibility of the two faces of the double bond. In the fused bicyclic structure, one face is typically more sterically hindered than the other, leading to diastereoselective reactions. Studies on nucleophilic additions to related bicyclo[m.1.0]alk-3-en-2-ones have demonstrated that high diastereoselectivity can be achieved. acs.org For example, the 1,4-addition of lithium diorganocuprates to (Z)-bicyclo[6.1.0]non-3-en-2-one was highly diastereoselective, a result attributed to the conformational constraints imposed by the fused ring system. acs.org
Intramolecular reactions involving both the double bond and another functional group are also possible. In the case of 9-oxabicyclo[6.1.0]non-4-ene, treatment with N-bromosuccinimide leads to the formation of a bromonium ion at the double bond, which is then opened intramolecularly by the epoxide oxygen, demonstrating a sophisticated interplay between the two reactive sites. acs.org
Olefin Metathesis and other Carbon-Carbon Bond Transformations
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. beilstein-journals.orgbeilstein-journals.org The strained double bond in bicyclo[6.1.0]non-4-ene can participate in Ring-Opening Metathesis Polymerization (ROMP). researchgate.net In this process, a metal carbene catalyst (such as a Grubbs-type ruthenium catalyst) reacts with the cyclic olefin in a [2+2] cycloaddition, followed by a retro-[2+2] cycloaddition that opens the ring and incorporates it into a growing polymer chain. beilstein-journals.org This provides a route to functionalized poly(cyclooctene) derivatives.
The general mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. beilstein-journals.org The reaction is initiated by the coordination of the olefin to a 14-electron metal-alkylidene species. beilstein-journals.org This is followed by the formation and subsequent cleavage of the metallacyclobutane, which regenerates a metal carbene and releases the new olefin product. beilstein-journals.org
Beyond metathesis, other carbon-carbon bond-forming reactions can be envisioned at the double bond. Radical additions, as mentioned previously, can initiate transformations that ultimately lead to new cyclic and bicyclic structures. beilstein-journals.orgbeilstein-journals.org
Chemical Modifications of the 9-Methanol Functional Group
Common transformations include oxidation of the alcohol to the corresponding aldehyde or carboxylic acid. nih.govrsc.org The resulting BCN acid can then be functionalized through amide bond formation, which yields derivatives that are often more stable in biological media than the carbamates formed from the parent alcohol. nih.gov
Alternatively, the alcohol can be converted into a more electrophilic species to facilitate reaction with nucleophiles. rsc.org This can be achieved by reaction with reagents like disuccinimidyl carbonate to form an activated carbonate, or by converting the alcohol into a good leaving group, such as a tosylate, for subsequent Sₙ2 reactions. These strategies are frequently employed to conjugate the bicyclononene scaffold to biomolecules, fluorescent tags, or other probes. rsc.org The synthesis of the parent alcohol itself often proceeds via the reduction of the corresponding ester or carboxylic acid using reducing agents like lithium aluminum hydride. nih.gov
| Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Reduction (synthesis) | Lithium aluminum hydride (LiAlH₄) | Primary alcohol | nih.gov |
| Oxidation | Standard oxidizing agents | Aldehyde or Carboxylic acid | nih.govrsc.org |
| Amide Coupling | Carboxylic acid form + Amine, coupling agents | Amide | nih.gov |
| Esterification | Carboxylic acid/acyl chloride | Ester | rsc.org |
| Carbamate Formation | Isocyanate or activated carbonate + Amine | Carbamate | |
| Tosylation | Tosyl chloride, pyridine (B92270) | Tosylate (leaving group) |
Oxidation and Reduction Pathways
The chemical transformations of the hydroxymethyl group and the double bond in this compound are pivotal for the synthesis of its derivatives.
Reduction: The synthesis of this compound itself is often achieved through the reduction of the corresponding carboxylic acid or its ester derivatives. A common and effective method involves the use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄). For instance, the reduction of ethyl (1R, 8S, 9R, 4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate with LiAlH₄ in a suitable solvent like tetrahydrofuran (B95107) (THF) yields the target primary alcohol in high yield.
| Reactant | Reagent | Solvent | Product | Yield |
| Ethyl (1R, 8S, 9R, 4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate | LiAlH₄ | THF | This compound | High |
Oxidation: The primary alcohol moiety of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of reagent dictates the extent of oxidation. For example, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the aldehyde, while stronger agents such as Jones reagent (CrO₃ in sulfuric acid and acetone) would likely lead to the formation of the carboxylic acid. The synthesis of the related bicyclo[6.1.0]nonyne carboxylic acid from its corresponding alcohol has been successfully achieved using Jones reagent, suggesting a similar transformation is feasible for the title compound.
| Reactant | Reagent | Expected Product |
| This compound | PCC | (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carbaldehyde |
| This compound | Jones Reagent | (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound can undergo nucleophilic substitution, typically after conversion into a better leaving group. This functionalization is crucial for introducing a wide range of moieties to the bicyclic core.
A common strategy involves the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, or to a carbonate derivative. For example, the related alkyne, (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol, is converted into a 4-nitrophenyl carbonate, which then readily reacts with amine nucleophiles. mdpi.com This methodology can be directly applied to the title compound. The reaction of the alcohol with 4-nitrophenyl chloroformate in the presence of a base like pyridine would yield the activated carbonate intermediate. Subsequent treatment with a nucleophile, such as an amine, would lead to the displacement of the 4-nitrophenoxide leaving group to form the corresponding carbamate.
| Step | Reactant | Reagent(s) | Intermediate/Product |
| 1 | This compound | 4-Nitrophenyl chloroformate, Pyridine | (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-en-9-ylmethyl (4-nitrophenyl) carbonate |
| 2 | (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-en-9-ylmethyl (4-nitrophenyl) carbonate | R-NH₂ (Amine) | (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-en-9-ylmethyl R-carbamate |
This two-step sequence allows for the introduction of diverse functionalities onto the bicyclo[6.1.0]nonane framework, enabling the synthesis of probes and other complex molecules.
Cascade and Domino Reactions Initiated by Strain Release
The significant ring strain inherent in the bicyclo[6.1.0]nonane system is a powerful driving force for a variety of cascade and domino reactions. beilstein-journals.org These reactions, often catalyzed by transition metals, can rapidly generate molecular complexity from relatively simple starting materials. The release of strain energy in the bicyclic alkene framework thermodynamically favors these transformations. beilstein-journals.org
Transition-metal-catalyzed domino reactions of strained bicyclic alkenes, such as those in the bicyclo[6.1.0]non-4-ene framework, can proceed through several mechanistic pathways. beilstein-journals.org A common initial step is the coordination of the metal catalyst to the double bond, followed by an oxidative addition or cyclometalation event that leads to the opening of the strained ring. The resulting intermediate can then participate in a series of subsequent bond-forming events with other reactants present in the reaction mixture.
For instance, a palladium- or nickel-catalyzed reaction could involve the initial ring opening of the bicyclo[6.1.0]non-4-ene derivative, followed by insertion of a coupling partner like an alkyne or an alkene, and subsequent reductive elimination to form a more complex, annulated product. The specific outcome of these cascade reactions is highly dependent on the choice of metal catalyst, ligands, and the nature of the coupling partners.
While not a cascade reaction in the traditional sense, the strain-promoted azide-alkyne cycloaddition (SPAAC) of the corresponding alkyne, bicyclo[6.1.0]nonyne (BCN), is a prime example of a reaction driven by strain release. nih.govrsc.org This reaction proceeds rapidly without the need for a catalyst and is a cornerstone of bioorthogonal chemistry. nih.govrsc.org
Stereospecific Cationic Rearrangements of Bicyclo[6.1.0]nonane Derivatives
The bicyclo[6.1.0]nonane skeleton is prone to stereospecific cationic rearrangements, where the stereochemistry of the starting material dictates the stereochemical outcome of the product. acs.orgacs.org These rearrangements are typically initiated by the formation of a carbocation adjacent to the cyclopropane ring.
In the case of derivatives of this compound, protonation of the hydroxyl group followed by the loss of water would generate a primary carbocation. This carbocation would then be expected to undergo a rapid and stereospecific rearrangement involving the migration of one of the adjacent cyclopropane bonds. The stereochemistry of the bicyclo[6.1.0]nonane system, specifically the syn or anti relationship of the substituent at C9 relative to the larger ring, plays a crucial role in directing the course of these rearrangements. acs.orgacs.org
For a syn-bicyclo[6.1.0]nonane derivative, such as the title compound, the cationic rearrangement is expected to proceed with a high degree of stereochemical control, leading to the formation of specific ring-expanded or rearranged products. These transformations are of significant interest for the stereocontrolled synthesis of complex cyclic and bicyclic systems.
Stereochemical and Conformational Analysis of Z,1r,8s,9r Bicyclo 6.1.0 Non 4 Ene 9 Methanol
Elucidation of Absolute and Relative Stereochemistry
The stereochemistry of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is defined by the cis-fusion of the cyclopropane (B1198618) and cyclooctene (B146475) rings, the Z-configuration of the double bond within the eight-membered ring, and the specific spatial arrangement of the substituents at the three chiral centers (C1, C8, and C9).
The relative stereochemistry is established during the synthesis, typically through a cyclopropanation reaction of 1,5-cyclooctadiene (B75094). This reaction can lead to two diastereomeric products: the syn isomer, where the substituent on the cyclopropane ring is on the same side as the larger ring, and the anti isomer, where it is on the opposite side. In the case of this compound, the hydroxymethyl group at C9 is in a trans relationship to the adjacent bridgehead protons (H1 and H8), corresponding to the anti diastereomer. The stereochemistry of the three-membered ring can be confirmed by analyzing the coupling constants of the C9 proton with the C1 and C8 protons in the ¹H NMR spectrum. For the related ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates, distinct coupling constants of 8.7 Hz for the cis (endo) isomer and 4.3 Hz for the trans (exo) isomer have been observed, allowing for unambiguous assignment. mdpi.com
The absolute stereochemistry (1R, 8S, 9R) is determined by the use of chiral catalysts or starting materials during the synthesis, or through resolution of a racemic mixture. The Cahn-Ingold-Prelog priority rules are used to assign the R/S descriptors to each chiral center. The stereochemical integrity of this molecule is crucial for its applications in asymmetric synthesis, where it can act as a chiral precursor.
| Stereochemical Feature | Description | Method of Determination |
| Relative Stereochemistry | anti configuration of the hydroxymethyl group relative to the cyclooctene ring. | ¹H NMR spectroscopy (analysis of coupling constants). |
| Absolute Stereochemistry | (1R, 8S, 9R) configuration at the chiral centers. | Chiral synthesis, resolution, and correlation to known standards. |
| Alkene Geometry | (Z)-configuration of the double bond in the eight-membered ring. | Retained from the starting material, 1,5-cyclooctadiene. |
Conformational Dynamics of the Bicyclo[6.1.0]nonane Ring System
The bicyclo[6.1.0]nonane ring system is conformationally flexible due to the eight-membered ring. Computational and experimental studies have been employed to understand the conformational landscape of this and related structures.
X-ray crystallographic analysis of a tetrahalogenated derivative, rac-4,5-trans-dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane, revealed that the eight-membered ring adopts a distorted twist-chair conformation in the solid state. iucr.org This provides a valuable insight into a stable conformation of the bicyclo[6.1.0]nonane skeleton.
Computational studies on the related N-benzoyl-9-azabicyclo[6.1.0]non-4-ene have identified multiple stable conformers, indicating a complex potential energy surface with several minima. researchgate.net The transition between these conformations involves surmounting specific energy barriers. researchgate.net For the parent bicyclo[6.1.0]nonane, the trans-fused isomer has been found to be more stable than the cis-fused isomer, which is an unusual feature for small bicycloalkanes. rsc.org
The conformational flexibility of the eight-membered ring in this compound is a key factor influencing its reactivity. The accessibility of different conformations can affect the approach of reagents to the reactive sites, namely the double bond and the hydroxyl group.
Diastereoselectivity and Enantioselectivity in its Chemical Transformations
The defined stereochemistry of this compound makes it a valuable substrate and precursor in stereoselective reactions.
Diastereoselectivity is a critical aspect of the synthesis of the bicyclo[6.1.0]nonane core. The cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate can be catalyzed by various rhodium catalysts. The choice of catalyst can significantly influence the diastereomeric ratio (syn vs. anti) of the resulting ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. nih.gov For instance, while some catalysts may show little selectivity, others have been developed to favor one diastereomer over the other. Furthermore, the syn/anti mixture of the ester can be epimerized to the thermodynamically more stable anti isomer under basic conditions. nih.gov
While specific examples of this compound acting as a chiral auxiliary to control the stereochemical outcome of an unrelated reaction are not extensively documented in readily available literature, its derivatives, particularly the corresponding strained alkyne (bicyclo[6.1.0]nonyne or BCN), are of immense importance in bioorthogonal chemistry. rsc.orgnih.gov The defined stereochemistry of the BCN scaffold, derived from precursors like the title compound, is crucial for its specific reactivity and the formation of well-defined bioconjugates. The spatial arrangement of the functional groups dictates how these molecules interact with biological systems, highlighting the implicit enantioselectivity in their applications.
Advanced Spectroscopic Methods for Structural Elucidation (e.g., high-field NMR, X-ray crystallography for derivatives)
A combination of advanced spectroscopic techniques is essential for the unambiguous structural and stereochemical elucidation of this compound and its derivatives.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and stereochemistry of the molecule.
¹H NMR: The chemical shifts and coupling constants of the protons provide detailed information about their chemical environment and spatial relationships. For instance, the protons on the double bond (C4 and C5) typically appear in the olefinic region. The protons on the cyclopropane ring and those adjacent to the hydroxyl group have characteristic chemical shifts. Crucially, the coupling constants between the protons on C1, C8, and C9 can be used to confirm the anti relative stereochemistry.
¹³C NMR: The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (alkene, alkane, alcohol-bearing).
¹H and ¹³C NMR Data for (1R, 8S, 9R, 4Z)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid nih.gov
| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |
|---|---|---|
| ¹H | 5.64–5.62 | m, 2H (olefinic) |
| 2.33–2.29 | m, 2H | |
| 2.22–2.18 | m, 2H | |
| 2.10–2.06 | m, 2H | |
| 1.65–1.63 | m, 2H | |
| 1.52–1.48 | m, 2H | |
| 1.20–1.18 | m, 1H | |
| ¹³C | 181.2 | C=O |
| 130.2 | Olefinic C | |
| 29.1 | Aliphatic C | |
| 28.5 | Aliphatic C | |
| 28.0 | Aliphatic C |
X-ray Crystallography of derivatives provides the most definitive proof of the three-dimensional structure, including absolute and relative stereochemistry, as well as detailed conformational information in the solid state. For example, the crystal structure of rac-4,5-trans-dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane has been determined, confirming the cis-fusion of the rings and providing precise bond lengths and angles. iucr.org Such studies on derivatives of this compound would offer unequivocal evidence of its stereochemical and conformational features.
Theoretical and Computational Chemistry Studies of Z,1r,8s,9r Bicyclo 6.1.0 Non 4 Ene 9 Methanol
Quantum Chemical Calculations of Electronic Structure and Stability
The stability of this molecule is intrinsically linked to its high degree of ring strain. While specific calculations for the methanol (B129727) derivative are not available, studies on the parent cis-bicyclo[6.1.0]nonane structure provide a reliable estimate. The stability is often discussed in terms of its heat of formation and strain energy, which quantify the energetic penalty of its constrained geometry compared to an idealized strain-free analogue. Computational models, including force-field calculations and higher-level ab initio methods, have been employed to determine these values for the core skeleton.
Elucidation of Reaction Mechanisms and Transition States (e.g., DFT studies of cyclopropanation, rearrangements)
Density Functional Theory (DFT) has become an indispensable tool for mapping out reaction pathways and characterizing the high-energy transition states that govern chemical reactions. For molecules related to (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol, DFT studies have provided critical insights into their reactivity.
A key reaction involving this structural class is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. Computational studies on the reaction of the related (E)-bicyclo[6.1.0]non-4-ene (the trans-isomer, also known as sTCO) with tetrazines have been performed using functionals like M06L with basis sets such as 6-311+G(d,p). nih.govunits.it These studies calculate the activation free energy (ΔG‡) and dissect the reaction into distortion and interaction energies. For the cis-fused bicyclo[6.1.0]non-4-ene system, calculations revealed a significantly lower activation barrier compared to a simple trans-cyclooctene (B1233481), attributing the enhanced reactivity to the increased ring strain imposed by the fused cyclopropane (B1198618). nih.govunits.it
For instance, the calculated activation barrier for the reaction of cis-fused (E)-bicyclo[6.1.0]non-4-ene with s-tetrazine was found to be ΔG‡ = 6.95 kcal/mol, which is significantly lower than that for the parent trans-cyclooctene (ΔG‡ = 8.92 kcal/mol). nih.govunits.it This computational result predicts a nearly 30-fold increase in reaction rate, underscoring the role of strain in accelerating the reaction. nih.gov
Furthermore, DFT calculations have been used to study the mechanisms of acid-catalyzed hydrolysis and rearrangement in analogous systems like N-benzoyl-9-azabicyclo[6.1.0]non-4-ene. researchgate.net Using the B3LYP functional with various basis sets, researchers have identified transition states and intermediates, showing that the reaction mechanism and resulting products are highly dependent on the initial conformation of the reactant. researchgate.net Such studies highlight how computational chemistry can unravel complex, conformation-dependent reaction pathways.
Conformational Analysis and Energy Landscapes
The reactivity and properties of the bicyclo[6.1.0]nonene framework are profoundly influenced by its three-dimensional shape and conformational flexibility. The fusion of the rigid cyclopropane ring to the flexible eight-membered cyclooctene (B146475) ring creates a unique and highly constrained system.
Computational studies on the parent (E)-bicyclo[6.1.0]non-4-ene skeleton show that the cis-fusion of the cyclopropane ring forces the eight-membered ring to adopt a highly strained 'half-chair' conformation. nih.govunits.itresearchgate.net This is in contrast to the more stable 'crown' conformation adopted by less constrained trans-cyclooctene derivatives. Ab initio calculations have quantified the energy penalty for this distortion; the 'half-chair' conformation of trans-cyclooctene is calculated to be 5.6-5.9 kcal/mol higher in energy than the crown conformation. units.it By locking the ring into this higher-energy conformation, the fused cyclopropane ring effectively pre-distorts the molecule toward the geometry of the Diels-Alder transition state, thereby lowering the activation barrier. researchgate.netnih.gov
Strain Energy Calculations and their Implications for Reactivity
Ring strain is a defining feature of the bicyclo[6.1.0]nonane system and a primary driver of its chemical reactivity. Strain energy is the excess energy stored in a molecule due to deviations from ideal bond angles, bond lengths, and dihedral angles. This energy can be quantified both experimentally through thermochemical measurements (e.g., heats of combustion) and computationally through force-field or quantum mechanical calculations.
For the saturated parent compound, cis-bicyclo[6.1.0]nonane, the strain energy has been determined. Experimental data from heats of combustion place the gas-phase enthalpy of formation at approximately -30.5 kJ/mol (-7.3 kcal/mol). rsc.org Comparing this to theoretical strain-free group increments allows for the calculation of the total strain energy. The strain energy for cis-bicyclo[6.1.0]nonane is considerably greater than that of a simple cyclopropane ring, reflecting the additional strain imparted by the fusion to the large ring. rsc.org
The key implication of this high strain energy is enhanced reactivity. nih.gov The energy released upon opening the strained ring system can provide a significant thermodynamic driving force for reactions. As demonstrated by DFT calculations of Diels-Alder reactions, this stored potential energy also contributes to lowering the kinetic barrier (activation energy) by reducing the energy required to distort the molecule to the transition state geometry. nih.govunits.it This principle is the foundation of strain-promoted bioorthogonal chemistry, where the high reactivity of molecules like the bicyclo[6.1.0]nonyne analogue is harnessed for efficient chemical ligation.
| Compound | Phase | Standard Enthalpy of Formation (ΔHf°) | Calculated Strain Energy | Reference |
|---|---|---|---|---|
| cis-Bicyclo[6.1.0]nonane | Gas | -30.5 ± 3.8 kJ/mol | ~156 kJ/mol | rsc.org |
| trans-Bicyclo[6.1.0]nonane | Gas | -39.7 ± 3.3 kJ/mol | Not specified | rsc.org |
| cis-Bicyclo[6.1.0]nonane | Gas | -7.6 ± 1.0 kcal/mol | Not specified | researchgate.net |
Note: 1 kcal = 4.184 kJ. Values may vary slightly between sources due to different experimental or computational methods.
Molecular Dynamics Simulations of Compound Behavior
While quantum chemical calculations provide insight into static structures and reaction pathways, molecular dynamics (MD) simulations can reveal the dynamic behavior of molecules over time. To date, specific MD simulation studies focused on this compound have not been reported in the literature.
However, this computational technique holds significant potential for future investigations. MD simulations could be employed to explore several key aspects of the molecule's behavior:
Conformational Dynamics: Simulations in explicit solvent could map the transitions between different low-energy conformations of the eight-membered ring and the rotation of the hydroxymethyl group, providing a more complete picture of the molecule's flexibility and accessible shapes at physiological temperatures.
Solvation and Hydrogen Bonding: MD can model the explicit interactions between the molecule and surrounding solvent (e.g., water). This would be particularly valuable for understanding how the hydroxyl group engages in hydrogen bonding with solvent molecules, which can influence its solubility, stability, and reactivity.
Interactions with Biomolecules: In the context of its use in bioconjugation, MD simulations could model the approach and binding of the molecule within a larger biological system, such as an enzyme's active site or a protein's surface, providing insights into the factors that govern recognition and reaction efficiency in a complex environment.
Future MD studies would complement the static quantum chemical picture, offering a more holistic understanding of how this compound behaves in realistic chemical and biological systems.
Applications of Z,1r,8s,9r Bicyclo 6.1.0 Non 4 Ene 9 Methanol in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol serves as a potent chiral building block, enabling the synthesis of enantiomerically enriched complex molecules. Its well-defined stereochemistry is leveraged to control the formation of new stereocenters in subsequent transformations. The hydroxymethyl group provides a convenient handle for further functionalization, allowing for its incorporation into larger, more elaborate structures.
The inherent chirality of this bicyclic alcohol makes it an attractive starting material for asymmetric synthesis. The rigid conformation of the bicyclo[6.1.0]nonane skeleton can effectively direct the stereochemical outcome of reactions at or adjacent to the functional groups. This level of stereocontrol is crucial in the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects.
Role in the Construction of Natural Product Cores and Analogs
The bicyclo[6.1.0]nonane core is a recurring motif in a number of complex natural products, particularly certain terpenoids. The synthesis of these intricate structures often relies on the stereoselective construction of this key bicyclic system. While direct total synthesis of a natural product starting from this compound is not extensively documented, the methodologies developed for the synthesis and functionalization of this class of compounds are highly relevant.
For instance, the enantioselective total synthesis of Pre-schisanartanin C, a nortriterpenoid with significant biological activities, features the construction of a highly substituted bicyclo[6.1.0]nonane core as a pivotal step. One key strategy in the synthesis of such cores involves a gold-catalyzed intramolecular cyclopropanation of a 1,8-enyne substrate. This reaction proceeds with high stereoselectivity to establish the desired bicyclic framework.
Similarly, the synthesis of (+)-Asteriscanolide, a sesquiterpenoid with a unique bridged tricyclic system, requires the formation of a bicyclo[6.1.0]nonane intermediate. Various strategies, including intramolecular [2+2] photocycloadditions and ring-closing metathesis, have been employed to construct this challenging motif, highlighting the importance of stereocontrolled access to bicyclo[6.1.0]nonane derivatives. The development of synthetic routes to compounds like this compound provides valuable insights and potential starting materials for the synthesis of these and other related natural products and their analogs.
Development of Novel Synthetic Methodologies Leveraging its Unique Structure
The strained and stereochemically defined structure of this compound and its diastereomers has been instrumental in the development of new synthetic methods, most notably in the field of bioorthogonal chemistry. This compound is a key precursor to bicyclo[6.1.0]nonyne (BCN), a strained alkyne widely used in copper-free click chemistry for labeling biomolecules in living systems.
The synthesis of the syn- and anti-diastereomers of the bicyclo[6.1.0]nonene precursors for BCN and the highly reactive trans-cyclooctene (B1233481) (s-TCO) has been a significant challenge due to poor diastereoselectivity in the initial cyclopropanation step. Recent advancements have addressed this bottleneck. For the synthesis of the precursor to BCN, which requires the syn-diastereomer, the use of a specific rhodium catalyst, Rh₂(S-BHTL)₄, has been shown to significantly improve the diastereoselectivity of the cyclopropanation of 1,5-cyclooctadiene (B75094) with ethyl diazoacetate.
Conversely, the synthesis of the precursor to s-TCO, which is derived from the anti-diastereomer, has been optimized through a sequence involving a less selective Rh₂(OAc)₄-catalyzed cyclopropanation followed by an ester hydrolysis under epimerizing conditions. This strategy cleverly converts the mixture of diastereomers into the desired anti-carboxylic acid, which can then be reduced to this compound.
| Target Precursor | Key Reaction Step | Catalyst/Reagents | Diastereomeric Ratio (syn:anti) | Yield |
|---|---|---|---|---|
| BCN Precursor (syn-alcohol) | Cyclopropanation | Rh₂(S-BHTL)₄ | 79:21 | 65% (of syn-ester) |
| s-TCO Precursor (anti-alcohol) | Cyclopropanation followed by Epimerizing Hydrolysis | Rh₂(OAc)₄ / KOtBu, H₂O | Leads to pure anti-acid | 91% (reduction step) |
Stereoselective Introduction of Bicyclic Motifs into Target Molecules
The rigidity of the bicyclo[6.1.0]nonane system can impart specific conformational constraints on the molecules into which it is incorporated. This can be a desirable feature in the design of molecules with specific biological activities, where a well-defined shape is often required for effective interaction with a biological target. The stereoselective synthesis of precursors like this compound is therefore of high importance for the construction of such conformationally constrained molecules.
The development of diastereoselective syntheses of both the syn and anti isomers of the bicyclo[6.1.0]nonene precursors allows for controlled access to different spatial arrangements of the functional handle relative to the bicyclic core. This provides synthetic chemists with the flexibility to choose the appropriate diastereomer to achieve the desired stereochemical outcome in the final target molecule.
Emerging Trends and Future Research Directions
Development of Greener Synthetic Routes and Sustainable Methodologies
The established synthesis of bicyclo[6.1.0]nonene precursors often involves multi-step processes with reagents that pose environmental or safety concerns. nih.govrsc.org Future research is increasingly aimed at developing more sustainable and environmentally benign synthetic pathways.
Key areas of focus include:
Alternative Reagents: The conventional synthesis often utilizes ethyl diazoacetate for the cyclopropanation step, a reagent that is explosive and requires careful handling. nih.govrsc.org Research into safer diazo surrogates or alternative carbene precursors is a critical goal. Furthermore, the reduction of the intermediate carboxylic acid or ester to the target alcohol typically employs stoichiometric metal hydrides like lithium aluminum hydride (LiAlH4), which generate significant waste. nih.govrsc.org A shift towards catalytic hydrogenation or transfer hydrogenation methods would represent a substantial green chemistry advancement.
Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Future synthetic designs will likely focus on catalytic cycloadditions or rearrangements that improve upon the atom economy of current cyclopropanation-reduction sequences.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the production of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol and its derivatives. These technologies can enhance safety, reproducibility, and scalability.
Flow Chemistry for Hazardous Reactions: The use of potentially hazardous reagents like ethyl diazoacetate is significantly safer in a flow chemistry setup. The small reaction volumes at any given time mitigate the risks associated with thermal runaways or explosions. This approach would allow for a safer and more controlled cyclopropanation of 1,5-cyclooctadiene (B75094).
Automated Synthesis of Derivatives: The derivatization of the bicyclo[6.1.0]nonyne (BCN) scaffold, a direct product of the title compound, has already been successfully integrated into automated solid-phase oligonucleotide synthesis. nih.govgoogle.com This demonstrates the potential for automating the synthesis of various derivatives. An automated platform could be developed to modify the primary alcohol of this compound, creating libraries of esters, ethers, and other functionalized analogues for high-throughput screening. The use of flow chemistry can also enable divergent total syntheses of complex molecules. acs.org
Exploration of New Catalytic Systems for Enhanced Stereocontrol and Efficiency
The stereochemistry of the bicyclo[6.1.0]nonane core is crucial for its subsequent applications, particularly in bioorthogonal chemistry. The development of highly selective and efficient catalytic systems is a major research thrust.
The current state-of-the-art synthesis relies on dirhodium catalysts to control the diastereoselectivity of the cyclopropanation reaction. nih.govnih.gov For instance, Rh₂(OAc)₄ gives poor selectivity, while chiral rhodium catalysts like Rh₂(S-BHTL)₄ can favor the syn-diastereomer, which is a precursor to BCN. nih.govacs.org
Future research will likely explore:
Cost-Effective Catalysts: Rhodium is an expensive and low-abundance precious metal. A significant advancement would be the development of catalysts based on more abundant and less toxic metals like iron, copper, or cobalt for the cyclopropanation step.
Novel Ligand Scaffolds: The design of new chiral ligands for transition metal catalysts is essential for improving enantiomeric and diastereomeric control. This would allow for the fine-tuning of the catalyst to favor the desired stereoisomer with near-perfect selectivity, eliminating the need for difficult chromatographic separations or epimerization steps. nih.gov
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional metal catalysis. The exploration of engineered enzymes for asymmetric cyclopropanation could provide a highly efficient and sustainable route to enantiomerically pure bicyclo[6.1.0]nonene derivatives.
Table 1: Comparison of Catalytic Systems in Bicyclo[6.1.0]nonene Synthesis
| Catalyst | Selectivity (syn:anti) | Catalyst Loading | Notes |
|---|---|---|---|
| Rh₂(OAc)₄ | 47:53 | 0.33 mol% | Poor selectivity, requiring subsequent epimerization. nih.gov |
| Rh₂(S-BHTL)₄ | 79:21 | 0.27 mol% | Provides useful levels of syn-selectivity for BCN precursor synthesis. nih.govnih.gov |
Advanced Spectroscopic and Structural Characterization Techniques for Complex Intermediates
A deeper understanding of the reaction mechanisms and the precise structure of transient intermediates is key to developing better synthetic methods. Advanced characterization techniques are poised to provide unprecedented insights.
While standard techniques like NMR and mass spectrometry are routinely used, more advanced methods could be applied to study the complex intermediates in the synthesis of this compound. nih.govresearchgate.net
In-situ Spectroscopy: Techniques such as in-situ FT-IR, Raman, and UV-Vis spectroscopy can monitor reaction progress in real-time, helping to identify reactive intermediates and elucidate reaction kinetics. This is particularly valuable for understanding the catalyst's behavior during the cyclopropanation step.
Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies are crucial for confirming the relative stereochemistry of the bicyclic system. researchgate.net Diffusion-Ordered Spectroscopy (DOSY) could be used to analyze complex reaction mixtures without separation.
X-ray Crystallography: Obtaining crystal structures of the catalyst, catalyst-substrate complexes, or key intermediates provides definitive structural and stereochemical information. acs.org This data is invaluable for rational catalyst design and for understanding the origins of stereoselectivity.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and explain the observed selectivity of catalytic reactions. mdpi.com
Expanding the Scope of its Reactivity in Novel Transformations
Currently, the primary utility of this compound is as a precursor to BCN for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. However, its dense and strained structure holds potential for a much wider range of chemical transformations.
Future research could explore:
Ring-Opening Reactions: The strained cyclopropane (B1198618) ring can undergo selective ring-opening reactions when treated with electrophiles, nucleophiles, or under thermal/photochemical conditions, leading to the formation of functionalized cyclononene (B11951088) derivatives.
Alkene Functionalization: The cis-double bond can be a handle for various transformations, such as asymmetric epoxidation, dihydroxylation, or metathesis reactions, to introduce new functional groups and stereocenters.
Directed Reactions: The primary alcohol group can be used to direct the stereoselectivity of reactions on the nearby alkene or cyclopropane ring, providing access to complex molecular architectures.
Participation in Cycloadditions: The strained alkene can act as a dienophile or dipolarophile in [4+2] or [3+2] cycloaddition reactions, respectively, to construct more complex polycyclic systems.
Potential for Derivatization into High-Value Chemical Intermediates for Academic Research
As a versatile chiral building block, this compound is a valuable starting point for the synthesis of a wide array of high-value chemical intermediates. axispharm.com
Oxidation to Aldehyde and Carboxylic Acid: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. mdpi.comresearchgate.net These derivatives are valuable intermediates for forming amides, esters, and for participating in various C-C bond-forming reactions. The resulting BCN acid has been shown to form more stable bioconjugates than derivatives of the parent alcohol. rsc.orgresearchgate.net
Conversion to Other Functional Groups: The alcohol can be converted into amines, halides, or ethers, creating a diverse toolkit of chiral bicyclic synthons. axispharm.com These can be used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.
Scaffold for Fragment-Based Drug Discovery: The rigid, three-dimensional structure of the bicyclo[6.1.0]nonane core makes it an attractive scaffold for fragment-based drug discovery, providing a defined orientation for appended pharmacophores.
Table 2: Key Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bicyclo[6.1.0]nonyne (BCN) |
| 1,5-cyclooctadiene |
| Ethyl diazoacetate |
| Lithium aluminum hydride (LiAlH4) |
| Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) |
Q & A
Basic Research Questions
Q. What are the key steps in the stereoselective synthesis of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol?
- The compound is typically synthesized via rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene with diazoacetates, followed by LiAlH4 reduction of intermediate esters. Critical steps include:
- Use of Rh₂(OAc)₄ or Rh₂(S–BHTL)₄ catalysts under inert conditions to control stereochemistry .
- Reduction of the ester intermediate (e.g., ethyl bicyclo[6.1.0]nonene carboxylate) with LiAlH4 in THF, yielding the methanol derivative in ~89–91% yield .
- Rigorous exclusion of moisture/oxygen to prevent side reactions.
Q. How can the stereochemical purity of the compound be confirmed experimentally?
- ¹H/¹³C NMR : Key signals include the methine proton (δ ~3.5–4.0 ppm) and bridgehead carbons (δ ~50–60 ppm) .
- Chiral HPLC : To resolve enantiomers if racemic mixtures form during unoptimized syntheses .
- X-ray crystallography : For absolute configuration confirmation, though this requires high-purity crystals .
Q. What are the primary applications of this compound in bioorthogonal chemistry?
- It serves as a strained cycloalkyne for SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) reactions, enabling rapid (<5 min) labeling of biomolecules without catalysts .
- Used in fluorogenic probes for super-resolution imaging (e.g., coupling with azido-coumarin derivatives) .
- Conjugation with NOTA or DOTA for immuno-PET tracers targeting proteins like PD-L1 .
Q. What solvent systems are optimal for handling this compound?
- Storage : Refrigerated (2–8°C) under inert gas (N₂/Ar) to prevent oxidation .
- Solubility : Soluble in THF, DCM, DMSO, and EtOAc; avoid protic solvents (e.g., water, ethanol) to prevent ester hydrolysis .
Advanced Research Questions
Q. How do reaction conditions influence stereoselectivity in cyclopropanation?
- Catalyst choice : Rh₂(S–BHTL)₄ improves syn selectivity (>20:1 dr) compared to Rh₂(OAc)₄ .
- Temperature : Lower temps (0–25°C) favor kinetic control, reducing side products like anti-isomers .
- Additives : Molecular sieves enhance catalyst activity by scavenging trace moisture .
Q. What strategies resolve contradictions in reported synthesis yields (e.g., 89% vs. 91%)?
- Purity of starting materials : Residual stabilizers (e.g., ethanol in 1,5-cyclooctadiene) can reduce yields; use unstabilized reagents .
- Workup protocols : Silica gel chromatography vs. direct crystallization affects recovery rates .
- Scale effects : Milligram-scale reactions often report higher yields than industrial-scale processes .
Q. How can computational modeling guide optimization of bioorthogonal reactivity?
- DFT calculations : Predict strain energy (~20 kcal/mol for bicyclo[6.1.0]nonene) and transition-state geometries to rationalize reaction rates with azides .
- MD simulations : Model interactions with biomacromolecules (e.g., proteins) to design site-specific conjugates .
Q. What methodologies enable derivatization of the methanol group for targeted applications?
- Carbonate formation : React with p-nitrophenyl chloroformate/pyridine to generate activated carbonates for peptide/protein conjugation .
- Esterification : Use EDCI/DMAP to link carboxylic acids (e.g., fluorescent dyes) via stable ester bonds .
- Metal coordination : Functionalize with chelators (e.g., NOTA) for radiometal incorporation in imaging probes .
Key Challenges & Future Directions
- Stability in aqueous media : Improve hydrolytic resistance via electron-withdrawing substituents .
- Multiplexed imaging : Develop orthogonal bioorthogonal pairs (e.g., BCN + tetrazines) for multi-target tracking .
- In vivo compatibility : Optimize pharmacokinetics by PEGylation or nanoparticle encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
